molecular formula C8H6N2O B1283386 2-Amino-5-formylbenzonitrile CAS No. 22782-40-7

2-Amino-5-formylbenzonitrile

Cat. No.: B1283386
CAS No.: 22782-40-7
M. Wt: 146.15 g/mol
InChI Key: XAAOIISWHPZUEL-UHFFFAOYSA-N
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Description

2-Amino-5-formylbenzonitrile is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, closely related to 2-Amino-5-formylbenzonitrile, demonstrate effective corrosion inhibition properties for metals like mild steel and aluminum. Studies have shown that these compounds can significantly reduce corrosion when present in acidic environments like 1 M HCl and 0.5 M NaOH. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient interaction between the inhibitor and the metal surface. This property makes them valuable in applications where metal corrosion prevention is essential, such as in industrial processes and infrastructure maintenance (Verma, Quraishi, & Singh, 2015) (Verma et al., 2015).

Pharmaceutical Applications

The structure of this compound is crucial for synthesizing various pharmaceutical compounds. For instance, the base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles, related to this compound, have been used to construct amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines. These synthesized molecules have significant relevance in pharmaceuticals, highlighting the role of this compound derivatives in drug development (Verma, Verma, & Kumar, 2023).

Biological Evaluation

2-Aminobenzonitrile, a close derivative of this compound, has been used as a starting material in synthesizing biologically active compounds. Studies involving the formulation and biological evaluation of binuclear bridged Cr(III) complexes containing 2-aminobenzonitrile indicate moderate to potential activity against certain bacteria and fungi, as well as significant antioxidant activity. This suggests potential medicinal and biological applications of compounds derived from 2-Aminobenzonitrile (Govindharaju et al., 2019).

Safety and Hazards

2-Amino-5-formylbenzonitrile is classified as harmful. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Properties

IUPAC Name

2-amino-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOIISWHPZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567775
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22782-40-7
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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